![molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0](/img/structure/B47571.png)
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C17H14N4S3 . It has an average mass of 370.515 Da and a monoisotopic mass of 370.038055 Da .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, has been a subject of interest due to their wide range of pharmacological activities . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The synthesis of these compounds often involves replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis
The molecular structure of “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . This structure allows for a broad range of substituents, leading to the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Applications De Recherche Scientifique
The compound “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound with the molecular formula C17H14N4S3 . It’s an important molecule in heterocyclic chemistry due to its large number of potential biological activities .
One of the potential applications of this compound is in the field of medicinal chemistry. The 1,2,4-triazole moiety is used as a core molecule for the design and synthesis of many medicinal compounds . These compounds possess a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .
The methods of application or experimental procedures involve the synthesis of 1,2,4-triazole derivatives. The reaction mixture of 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol and different substituted aldehydes in ethanol followed by the addition of a few drops of sulfuric acid is refluxed for an appropriate time .
The results or outcomes obtained from the biological screening reveal that the synthesized compounds exhibited potent antimicrobial activity as comparable to standards ciprofloxacin, amoxicillin, and fluconazole . The antioxidant evaluation showed that some compounds showed significant antioxidant activity and comparable to ascorbic acid . Some compounds were the most potent urease inhibitors amongst the synthesized compounds and compared to standard thiourea . The most potent anticancer activity was shown by some compounds against HCT116 cell lines as compared to standard 5-FU .
Orientations Futures
The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCSCCQLNRYNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360847 |
Source


|
| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
116710-50-0 |
Source


|
| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





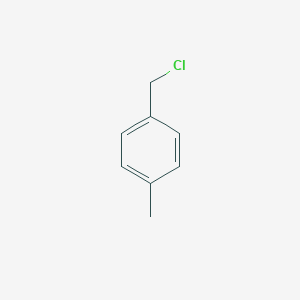
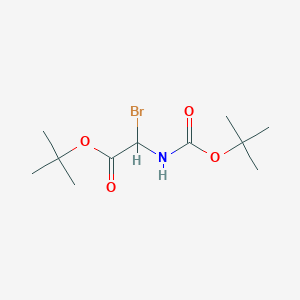
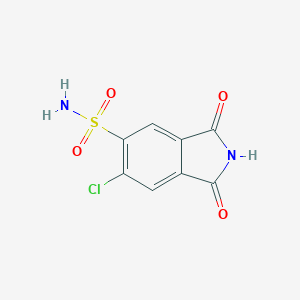
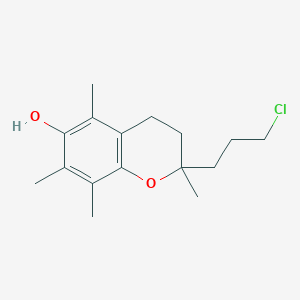
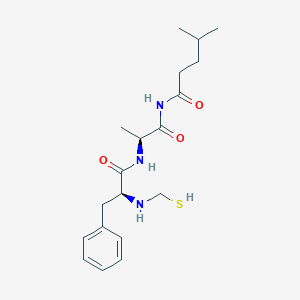
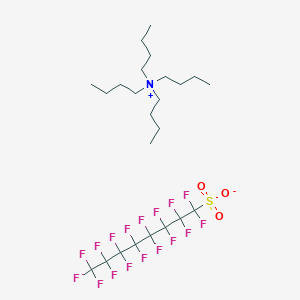
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
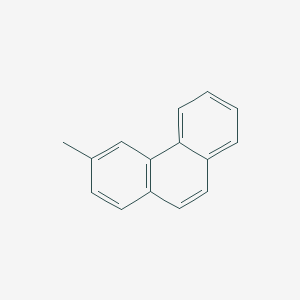

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)